1-(2-Methylphenoxy)propan-1-ol
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Overview
Description
1-(2-Methylphenoxy)propan-1-ol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol chain, which is further connected to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with epichlorohydrin in the presence of a base, followed by the addition of a reducing agent to yield the desired product. Another method includes the use of Grignard reagents, where 2-methylphenol is reacted with a suitable Grignard reagent, followed by hydrolysis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes and other reduced derivatives.
Substitution: Formation of halogenated compounds and other substituted derivatives.
Scientific Research Applications
1-(2-Methylphenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methylphenoxy)propan-1-ol can be compared with other similar compounds such as:
Propan-1-ol: A primary alcohol with similar chemical properties but lacking the phenoxy group.
2-Methylphenol: A phenolic compound with similar aromatic properties but lacking the propanol chain.
1-(2-Methoxyphenoxy)propan-1-ol: A compound with a methoxy group instead of a methyl group, leading to different chemical and biological properties.
Properties
CAS No. |
89360-37-2 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
BVFULMNNRVECNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC1=CC=CC=C1C |
Origin of Product |
United States |
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